3-(Oxazol-5-yl)benzonitrile
Overview
Description
3-(Oxazol-5-yl)benzonitrile is a heterocyclic compound featuring an oxazole ring fused to a benzonitrile moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The oxazole ring, a five-membered ring containing one oxygen and one nitrogen atom, is known for its diverse biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxazol-5-yl)benzonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzonitrile with glyoxal in the presence of an acid catalyst to form the oxazole ring. The reaction conditions often include heating the mixture to facilitate cyclization and ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(Oxazol-5-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: Reduction of the nitrile group can yield corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Oxazolone derivatives.
Reduction: Amino derivatives.
Substitution: Functionalized benzene derivatives.
Scientific Research Applications
3-(Oxazol-5-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is explored as a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(Oxazol-5-yl)benzonitrile involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes or receptors through hydrogen bonding and hydrophobic interactions, modulating their activity. The nitrile group can also participate in interactions with biological molecules, enhancing the compound’s overall efficacy. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
Oxazole: A simpler analog with a similar ring structure but lacking the benzonitrile moiety.
Isoxazole: An isomer of oxazole with the nitrogen and oxygen atoms in different positions.
Benzoxazole: A fused ring system combining benzene and oxazole rings.
Uniqueness: 3-(Oxazol-5-yl)benzonitrile is unique due to the presence of both the oxazole ring and the benzonitrile group, which confer distinct chemical and biological properties
Biological Activity
3-(Oxazol-5-yl)benzonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in drug development, supported by relevant research findings and data.
Structural Characteristics
This compound consists of an oxazole ring fused with a benzonitrile group. The oxazole ring, characterized by its five-membered structure containing nitrogen and oxygen, contributes significantly to the compound's chemical properties and biological interactions. The nitrile group enhances its reactivity and potential for binding with various biological targets.
Biological Activities
Research indicates that this compound exhibits notable antimicrobial and anticancer properties. Its structural features allow it to interact effectively with various biological targets, making it a candidate for further pharmacological studies. The compound has shown efficacy against several bacterial strains and has been investigated for its ability to inhibit cancer cell proliferation.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Effective against various bacterial strains | |
Anticancer | Induces apoptosis in cancer cells | |
Enzyme Inhibition | Modulates activity of specific enzymes |
The mechanism of action for this compound involves its interaction with specific molecular targets, primarily through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The oxazole ring is known to bind to enzymes or receptors, modulating their activity. The nitrile group can also participate in significant interactions with biological molecules, enhancing the compound's overall efficacy.
Key Mechanisms Include:
- Enzyme Inhibition : The compound inhibits enzymes involved in metabolic pathways, affecting overall metabolic flux.
- Signaling Pathway Modulation : It can activate or inhibit specific signaling pathways, leading to changes in cell proliferation and apoptosis.
- Gene Expression Influence : By interacting with transcription factors, it influences gene expression patterns within cells .
Case Studies
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Activity : A study demonstrated that the compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
- Anticancer Properties : In vitro experiments showed that this compound induced cell cycle arrest and apoptosis in various cancer cell lines, indicating its potential as a therapeutic agent in oncology.
Research Applications
The compound is being explored for its potential applications across various fields:
- Medicinal Chemistry : As a scaffold for developing new drugs targeting specific diseases.
- Material Science : Its unique structure allows for use in creating advanced materials such as polymers and dyes.
Properties
IUPAC Name |
3-(1,3-oxazol-5-yl)benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-5-8-2-1-3-9(4-8)10-6-12-7-13-10/h1-4,6-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYMFASSDTVBOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=CO2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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